2-Oxo-1,2-dihydro-benzo[cd]indole-6,8-disulfonic acid bis-methylamide
Description
2-Oxo-1,2-dihydro-benzo[cd]indole-6,8-disulfonic acid bis-methylamide is a polycyclic aromatic compound featuring a benzo[cd]indole core with two sulfonic acid-derived methylamide groups at positions 6 and 7.
Properties
IUPAC Name |
6-N,8-N-dimethyl-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5S2/c1-14-22(18,19)9-6-10(23(20,21)15-2)12-11-7(9)4-3-5-8(11)13(17)16-12/h3-6,14-15H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLRAZVOELDXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C2C3=C1C=CC=C3C(=O)N2)S(=O)(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis via Sulfonyl Chloride Intermediate
The most widely documented approach begins with the preparation of 2-oxo-1,2-dihydro-benzo[cd]indole-6,8-disulfonyl chloride as a pivotal intermediate. This compound is synthesized through chlorosulfonation of the benzo[cd]indole core using chlorosulfonic acid under controlled temperatures (0–5°C). Subsequent amidation with methylamine is performed in dimethylformamide (DMF) with triethylamine (Et₃N) as a base and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at room temperature for 12–18 hours, followed by extraction with ethyl acetate and purification via column chromatography (silica gel, eluent: dichloromethane/methanol).
Table 1: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| 1. Sulfonation | Chlorosulfonic acid, 0–5°C, 4h | 72% | Exothermic reaction; requires ice bath |
| 2. Chloride Formation | Thionyl chloride, reflux, 6h | 89% | Complete conversion monitored by TLC |
| 3. Amidation | Methylamine, DMF, Et₃N, DMAP, 18h | 68% | Column chromatography critical for purity |
Alternative Pathway via Direct Sulfonamide Coupling
A patent-derived method bypasses the sulfonyl chloride intermediate by directly coupling pre-formed sulfonamide groups to the benzo[cd]indole scaffold. This one-pot strategy employs in situ generation of sulfonic acid derivatives using N-methylmorpholine (NMM) and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as coupling agents. While this reduces purification steps, yields are modest (45–55%) due to competing side reactions.
Reaction Optimization and Critical Parameters
Temperature and Catalysis Effects
The amidation step’s efficiency hinges on maintaining mild temperatures (20–25°C) to prevent decomposition of the sulfonyl chloride intermediate. DMAP’s role as a catalyst is indispensable, enhancing nucleophilic attack by methylamine through hydrogen bonding interactions. Elevated temperatures (>30°C) lead to dimerization byproducts, reducing yields by up to 30%.
Solvent Systems and Purification
DMF outperforms alternatives like tetrahydrofuran (THF) or acetonitrile due to its superior solvation of polar intermediates. Post-reaction workup with saturated ammonium chloride (NH₄Cl) ensures protonation of unreacted amines, simplifying extraction. Silica gel chromatography remains the gold standard for purification, though preparative HPLC has been explored for milligram-scale syntheses.
Table 2: Solvent Impact on Amidation Yield
| Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 18 | 68 | 98.5 |
| THF | 24 | 42 | 91.2 |
| Acetonitrile | 20 | 37 | 88.7 |
Structural Characterization and Analytical Validation
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy confirms successful bis-methylamide formation. Key signals include:
Purity and Stability Assessment
HPLC analyses under gradient elution (C18 column, 0.1% formic acid/acetonitrile) reveal ≥98% purity for optimized batches. Accelerated stability studies (40°C/75% RH, 4 weeks) show <2% degradation, underscoring the compound’s robustness.
Comparative Analysis with Structural Analogs
The target compound’s dual sulfonic acid groups distinguish it from mono-sulfonated analogs like N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide. Comparative studies indicate:
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Enhanced solubility : 12.5 mg/mL in aqueous buffer (pH 7.4) vs. 4.2 mg/mL for mono-sulfonamide derivatives.
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Superior receptor binding : 2.3-fold higher affinity for retinoic acid receptor-related orphan receptor gamma (RORγ) due to increased hydrogen bonding capacity.
Industrial-Scale Considerations and Challenges
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2-dihydro-benzo[cd]indole-6,8-disulfonic acid bis-methylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the indole ring .
Scientific Research Applications
2-Oxo-1,2-dihydro-benzo[cd]indole-6,8-disulfonic acid bis-methylamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-1,2-dihydro-benzo[cd]indole-6,8-disulfonic acid bis-methylamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The benzo[cd]indole scaffold is shared among several derivatives, but substituent patterns critically influence their behavior:
Key Observations :
- Positional Effects: The target compound’s 6,8-disubstitution may enable simultaneous interactions with multiple binding pockets, unlike mono-substituted analogs like morphlock-1 .
- Amide vs. Sulfonyl Chloride : Methylamide groups in the target compound reduce reactivity compared to sulfonyl chloride intermediates (), improving stability for in vivo applications .
Biological Activity
2-Oxo-1,2-dihydro-benzo[cd]indole-6,8-disulfonic acid bis-methylamide is a compound with notable potential in pharmacological applications. This article explores its biological activities, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by dual sulfonic acid groups and bis-methylamide functionalities. Its molecular formula is , which contributes to its unique properties and biological activity.
Research indicates that compounds in the benzo[cd]indole class can interact with various biological targets, including receptors involved in cancer progression and cell signaling pathways. The specific mechanisms of this compound include:
- Inhibition of Tumor Cell Migration : Studies have shown that this compound inhibits the migration of hepatocellular carcinoma cells in vitro and in vivo, suggesting its potential as an anti-metastatic agent .
- Induction of Autophagy and Apoptosis : The compound promotes autophagy and apoptosis in cancer cells, which are crucial processes for eliminating malignant cells. The interplay between these two pathways enhances its efficacy as a therapeutic agent .
- Targeting Lysosomes : The compound has been observed to localize within lysosomes, which may enhance its cytotoxic effects against cancer cells through lysosome-mediated pathways .
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological activity of derivatives related to this compound:
- Study on Hepatocellular Carcinoma : A study demonstrated that a derivative of this compound significantly reduced the migration of liver cancer cells. The mechanism involved the activation of autophagy and apoptosis pathways, highlighting its potential as a dual-functional therapeutic agent against liver cancer metastasis .
- Fluorescent Imaging Applications : Another research effort focused on the fluorescent properties of benzo[cd]indole derivatives, suggesting that these compounds could serve as imaging agents in cancer diagnostics due to their ability to target lysosomes effectively .
Q & A
Q. What are the standard synthetic routes for preparing 2-oxo-1,2-dihydro-benzo[cd]indole-6,8-disulfonic acid bis-methylamide?
- Methodological Answer : The synthesis typically involves two key steps: (1) Sulfonation/chlorosulfonation of the benzo[cd]indole core and (2) bis-amide coupling. For example, chlorosulfonic acid is reacted with the parent compound under controlled temperatures (0°C to room temperature) to generate sulfonyl chloride intermediates . Subsequent coupling with methylamine derivatives is achieved via nucleophilic substitution. A mixture of sulfonyl chloride (1.0 equiv), methylamine (2.2 equiv), triethylamine (1.1 equiv), and catalytic DMAP in DMF is stirred at room temperature, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine 1H/13C NMR to confirm aromatic proton environments and sulfonamide bond formation. For example, the methylamide protons typically appear as singlets near δ 2.8–3.1 ppm. HPLC-MS (reverse-phase C18 column, acetonitrile/water mobile phase) verifies molecular ion peaks ([M+H]+) and purity (>95%). Recrystallization from DMF/acetic acid (as in related indole derivatives) enhances crystallinity for XRD analysis .
Q. What purification strategies are effective for removing byproducts in sulfonamide synthesis?
- Methodological Answer : After sulfonamide coupling, residual amines or unreacted sulfonyl chloride are removed via liquid-liquid extraction (ethyl acetate/water, 3× washes) . For persistent impurities, recrystallization from DMF/acetic acid (1:3 v/v) is effective, as demonstrated in analogous indole-thiazole hybrids .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve bis-methylamide coupling efficiency?
- Methodological Answer : Key parameters include:
- Catalyst selection : DMAP (20 mg per 100 mg substrate) accelerates sulfonamide formation by activating the sulfonyl chloride electrophile .
- Solvent choice : DMF enhances solubility of aromatic intermediates compared to acetic acid, reducing side-product formation.
- Stoichiometry : Use 2.2 equiv methylamine to ensure complete bis-amide formation, as mono-substitution is common with lower equivalents.
Q. What analytical approaches resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : If NMR signals deviate from expected patterns (e.g., doublets instead of singlets for methylamide groups):
- Perform 2D-COSY or HSQC to confirm proton-proton coupling networks.
- Check for tautomerism in the indole-dihydro-oxo moiety, which can alter electronic environments.
- Compare with computed spectra (e.g., PubChem’s InChI-based predictions) to validate assignments .
Q. How can researchers identify and mitigate side reactions during chlorosulfonation?
- Methodological Answer : Common side reactions include over-sulfonation (multiple sulfonyl groups) or ring sulfonation . Mitigation strategies:
- Strict temperature control (0°C during chlorosulfonic acid addition) .
- Monitor reaction progress via TLC (silica gel, UV visualization; Rf ~0.4 in ethyl acetate/hexane 1:1).
- Use HPLC-MS to detect over-sulfonated byproducts (e.g., m/z +102 for additional sulfonyl groups).
Data Contradiction Analysis
Q. How should discrepancies in reported yields (e.g., 38% vs. 60%) for sulfonamide derivatives be investigated?
- Methodological Answer : Compare reaction protocols for variables:
- Molar ratios : Excess methylamine (2.2 vs. 1.1 equiv) may improve yields .
- Workup steps : Incomplete extraction (e.g., <3 water washes) can retain product in aqueous layers, artificially lowering yields.
- Purification methods : Column chromatography (vs. recrystallization) may recover more product but risks co-eluting impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
